4-Chloro-3-ethynyl-5-methoxypyridine
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Overview
Description
4-Chloro-3-ethynyl-5-methoxypyridine is a heterocyclic organic compound with the molecular formula C8H6ClNO It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 4-position, an ethynyl group at the 3-position, and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethynyl-5-methoxypyridine can be achieved through several methods. One common approach involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method typically involves the reaction of a halogenated pyridine derivative with an organoboron compound under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethynyl-5-methoxypyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction Reactions: The ethynyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, organoboron compounds, and oxidizing or reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Chloro-3-ethynyl-5-methoxypyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethynyl-5-methoxypyridine involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues, while the chlorine and methoxy groups can form hydrogen bonds and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Chloro-3-ethynyl-5-methoxypyridine include:
- 3-Chloro-5-methoxypyridine
- 4-Chloro-5-methoxypyridin-3-amine
- 5-Chloro-2-methoxypyridin-3-ol
Uniqueness
This compound is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and potential for forming complex molecular structures. This makes it a valuable compound in synthetic chemistry and various research applications .
Properties
Molecular Formula |
C8H6ClNO |
---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
4-chloro-3-ethynyl-5-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-10-5-7(11-2)8(6)9/h1,4-5H,2H3 |
InChI Key |
WDMJUECDYSURDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)C#C)Cl |
Origin of Product |
United States |
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